4-Chloro-2-phenylbutanenitrile

CAS No.: 93273-13-3

Cat. No.: VC3852946

Molecular Formula: C10H10ClN

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93273-13-3 |

|---|---|

| Molecular Formula | C10H10ClN |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 4-chloro-2-phenylbutanenitrile |

| Standard InChI | InChI=1S/C10H10ClN/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

| Standard InChI Key | QATMNEWCJVVAJK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCCl)C#N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCCl)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

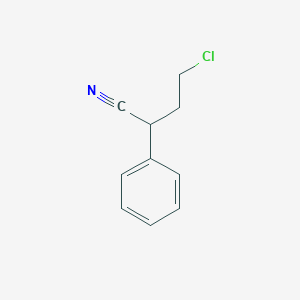

4-Chloro-2-phenylbutanenitrile features a four-carbon chain with a nitrile group (-C≡N) at the terminal position, a phenyl group (-C₆H₅) at the second carbon, and a chlorine atom at the fourth carbon (Figure 1). The stereochemistry of the compound is significant, as the (R)-enantiomer has been explicitly characterized . The InChIKey QATMNEWCJVVAJK-JTQLQIEISA-N and SMILES string C1=CC=C(C=C1)C@@HC#N confirm its chiral configuration.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClN | |

| Molecular Weight | 179.64 g/mol | |

| Boiling Point | 351.2°C (estimated) | |

| Density | 1.198 g/cm³ (analog estimate) | |

| Refractive Index | 1.547 |

The density and refractive index values are extrapolated from structurally analogous compounds, such as 3-chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile , due to limited direct data.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectra for 4-chloro-2-phenylbutanenitrile are inferred from related nitriles. The nitrile group typically exhibits a strong IR absorption band near 2240 cm⁻¹, while the aromatic protons resonate between 7.2–7.5 ppm in ¹H NMR .

Synthesis Methods

Halogenation of Phenylbutanenitrile Precursors

A common route involves the chlorination of 2-phenylbutanenitrile derivatives. For example, 4-(4-chlorophenyl)-2-phenylbutyronitrile is synthesized via a two-step process:

-

Chlorination of Phenethyl Alcohol: 4-Chlorophenethylol reacts with sulfur oxychloride (SOCl₂) in the presence of pyridine to yield 2-(4-chlorophenyl)-1-chloroethane .

-

Cyanoethylation: Sodium hydride (NaH) mediates the reaction between benzyl cyanide and 2-(4-chlorophenyl)-1-chloroethane in dimethylformamide (DMF), producing 4-(4-chlorophenyl)-2-phenylbutyronitrile with an 86.7% yield .

While this method targets a related compound, analogous conditions can be adapted for 4-chloro-2-phenylbutanenitrile by modifying the starting materials.

Stereoselective Synthesis

The (R)-enantiomer is synthesized using chiral catalysts or resolving agents. A patent-derived method for 4-(4-chlorophenyl)-2-bromo-2-phenylbutyronitrile suggests that enantiomeric purity can be achieved via controlled reaction temperatures (20–50°C) and inert atmospheres, though specific details for the chloro variant remain sparse .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom at the fourth position is susceptible to nucleophilic substitution. For instance, reaction with sodium hydroxide in dimethyl sulfoxide (DMSO) replaces chlorine with hydroxyl groups, though competing elimination reactions may occur .

Nitrile Group Transformations

The nitrile functionality can be reduced to an amine using lithium aluminum hydride (LiAlH₄) or hydrolyzed to a carboxylic acid under acidic conditions. These transformations enable the synthesis of amides, esters, and other derivatives.

Table 2: Representative Reactions of 4-Chloro-2-phenylbutanenitrile

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 4-Chloro-2-phenylbutanamine |

| Hydrolysis | H₂SO₄, H₂O, reflux | 4-Chloro-2-phenylbutanoic acid |

| Alkylation | Grignard reagents, ether | Branched alkyl derivatives |

Applications in Pharmaceutical and Agrochemical Synthesis

Chiral Intermediate in Drug Development

The (R)-enantiomer is a potential building block for serotonin-norepinephrine reuptake inhibitors (SNRIs) and antipsychotic agents. Its rigid structure aids in achieving stereochemical control during asymmetric synthesis .

Herbicide and Pesticide Precursor

Chlorinated nitriles are widely used in agrochemicals. For example, 4-chloro-2-phenylbutanenitrile derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis.

Comparison with Structural Analogs

4-Bromo-3-oxo-2-phenylbutanenitrile

The bromo analog (C₁₀H₈BrNO) has a higher molecular weight (238.08 g/mol) and enhanced electrophilicity due to bromine’s polarizability, making it more reactive in SN2 reactions compared to the chloro derivative.

3-Chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile

This compound (C₁₁H₁₂ClNO) incorporates a hydroxyl group and methyl branch, increasing solubility in polar solvents but reducing thermal stability (boiling point: 351.2°C) .

Recent Advances and Future Directions

Recent patents highlight innovations in cyanating chlorinated aromatics using copper(I) cyanide (CuCN) and phase-transfer catalysts . Applying these methods to 4-chloro-2-phenylbutanenitrile synthesis could improve yields and enantioselectivity. Additionally, computational studies exploring its binding affinity to neurological targets may unlock new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume